REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH:12](Br)[CH2:13][Br:14])(=O)C.[O-]CC.[Na+].C(Cl)(Cl)Cl>C(O)C>[Br:14][CH2:13][CH:12]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)CC(CBr)Br
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
desired compound 001C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
To the resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
to obtain a mixture
|
Type
|
WASH
|
Details
|
The obtained mixture was successively washed with 20 ml of a 10% aqueous citric acid solution, 20 ml of water and 20 ml of saturated saline
|
Type
|
CUSTOM
|
Details
|
to thereby form a chloroform layer
|
Type
|
CUSTOM
|
Details
|
followed by separation of the chloroform layer
|
Type
|
CUSTOM
|
Details
|
The chloroform layer thus separated
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to thereby obtain a residue
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with a mixed solvent of hexane-ethyl acetate (30:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1CC2=C(O1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |